molecular formula C27H29N3O3 B10987729 N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide

N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide

Cat. No.: B10987729
M. Wt: 443.5 g/mol
InChI Key: SQAHPUSXJVPIQT-UHFFFAOYSA-N
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Description

4-(N-(4-methyl-3-nitrophenyl)carbamoyl)morpholine , is a compound with a fascinating structure. It belongs to the indole derivatives, which have garnered significant interest due to their diverse biological activities . Let’s explore further!

Preparation Methods

Reaction Conditions:: While the exact conditions may vary, typical synthetic steps could involve amide formation, carbamoylation, and morpholine ring closure. Researchers would optimize reaction conditions such as temperature, solvent, and catalysts.

Industrial Production:: Industrial-scale production methods for this compound are not well-documented. it’s likely that pharmaceutical companies or research institutions would explore efficient and scalable routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of specific functional groups.

    Reduction: Reduction of nitro groups or carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions at the carbonyl or other reactive sites.

Common Reagents and Conditions:: Reagents and conditions would depend on the specific reaction. For example:

    Reduction: Hydrogenation with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Use of nucleophiles (e.g., amines) under appropriate conditions.

Major Products:: The major products would result from the specific reactions undertaken. These could include intermediates or derivatives with modified functional groups.

Scientific Research Applications

Chemistry:: Researchers might explore the compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.

Biology and Medicine::

Mechanism of Action

The precise mechanism by which N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide exerts its effects remains an open question. Researchers would investigate its interactions with cellular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers would assess its uniqueness compared to other indole derivatives. Similar compounds include indole-based drugs and natural products.

Please note that specific experimental details and industrial-scale processes would require further investigation

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-(3,3-diphenylpropylcarbamoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C27H29N3O3/c31-26(23-11-13-24(14-12-23)29-27(32)30-17-19-33-20-18-30)28-16-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-20H2,(H,28,31)(H,29,32)

InChI Key

SQAHPUSXJVPIQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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